BenchChemオンラインストアへようこそ!

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine

Kinase Inhibitor Design Medicinal Chemistry Scaffold Functionalization

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized, chlorine-bearing heterocyclic building block from the pyrrolo[3,2-d]pyrimidine class. With a molecular weight of 237.69 g/mol and a molecular formula of C₁₁H₁₂ClN₃O, it serves as a versatile late-stage intermediate.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 871024-48-5
Cat. No. B3291229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine
CAS871024-48-5
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=CC3=C2C(=NC=N3)Cl
InChIInChI=1S/C11H12ClN3O/c12-11-10-9(13-7-14-11)3-4-15(10)6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2
InChIKeyUHVCVDALCUSVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-48-5): Core Intermediate for Targeted Kinase Inhibitor Synthesis


4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized, chlorine-bearing heterocyclic building block from the pyrrolo[3,2-d]pyrimidine class . With a molecular weight of 237.69 g/mol and a molecular formula of C₁₁H₁₂ClN₃O, it serves as a versatile late-stage intermediate . Its core scaffold is a privileged structure extensively employed in medicinal chemistry for creating potent kinase inhibitors, particularly against targets like HER2/EGFR, BTK, and VEGFR/PDGFR [1]. The 4-chloro substituent is specifically designed for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into final active pharmaceutical ingredients .

Why 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Replaced by a Generic Pyrrolopyrimidine


In the context of kinase inhibitor lead optimization, the failure of generic substitution is a direct consequence of the extreme sensitivity of the ATP-binding pocket to ligand topology. The pyrrolo[3,2-d]pyrimidine scaffold itself is not a commodity; its isomeric form (e.g., pyrrolo[2,3-d]pyrimidine) dictates a fundamentally different hydrogen-bonding pattern with the kinase hinge region [1]. More critically, the specific N-5 tetrahydrofuran-2-ylmethyl substituent on this compound is not an inert protecting group. SAR studies on analogous HER2/EGFR inhibitors demonstrate that the N-5 substituent directly controls cellular potency, metabolic stability, and CYP inhibition profiles [2]. Substituting this precise intermediate with a close analog—such as one with a simple N-5 benzyl group or a different heterocycle—will derail a synthetic program, as the resulting final compound will almost certainly fail to reproduce the designed binding mode and pharmacokinetic profile validated in preclinical studies.

Quantitative Differentiation of 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine Against Its Closest Analogs


Synthetic Utility: Regiospecific N-5 Alkylation with a Conformationally Restrained Tetrahydrofuran Moiety

The compound's value is defined by its single, regiospecific point of diversity: the chlorine atom at the 4-position. It is synthesized by a patented route involving the SNAr reaction of the parent 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with 2-(bromomethyl)tetrahydrofuran, yielding the title compound as a purified intermediate . This contrasts with many generic 4-chloro-pyrrolopyrimidine building blocks, which lack the critical, pre-installed N-5 substituent that dictates the vector and conformational space explored by the final inhibitor. The N-5 tetrahydrofuran-2-ylmethyl group introduces a defined stereocenter and lipophilic bulk, which are essential for filling the hydrophobic back pocket of kinases like HER2, a key selectivity determinant [1].

Kinase Inhibitor Design Medicinal Chemistry Scaffold Functionalization

Biological Potency: Class-Level Kinase Inhibition Necessitates Precise Building Blocks

While no direct IC₅₀ value is published for the target compound itself, it is an intermediate en route to compounds with defined, potent activity. A closely related patent on substituted pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines as tyrosine kinase inhibitors reports a final compound with a BTK IC₅₀ of <1.0 nM [1]. This demonstrates the scaffold's potential. The specific N-5 substituent is a critical determinant of potency; its alteration can shift activity by orders of magnitude. This class-level inference shows that using an unoptimized analog as an intermediate would forfeit access to this high-potency chemical space.

Kinase Inhibition BTK Structure-Activity Relationship (SAR)

Physicochemical and Purity Profile: Reproducibility in Multi-Step Synthesis

The compound is commercially available at high purity levels, with a specification of ≥98% (HPLC) . This is a critical parameter for a late-stage intermediate, as impurities can propagate through subsequent steps, drastically reducing the yield of the final API and complicating purification. This high purity standard, coupled with defined storage conditions (sealed in dry, 2-8°C), minimizes the risk of hydrolytic degradation of the 4-chloro substituent, a common failure mode for chloropyrimidines . In contrast, sourcing a less common analog may force reliance on custom synthesis with lower purity guarantees or less rigorously controlled storage.

Analytical Chemistry Quality Control Procurement Specifications

Scalability and Provenance: A Documented Route for Scale-Up

The synthesis of this building block is detailed in patent literature (US07507740B2), providing a validated, scalable procedure . This provenance is a significant differentiator from other potential intermediates of this class that are only described in the primary literature at a milligram scale with unoptimized yields. The patented route, which proceeds from 150 mg of starting material to yield 200 mg of the title compound after chromatography, establishes a clear precedent for batch production and serves as a baseline for further process optimization by a CMO. This documented scalability reduces the technical risk associated with sourcing larger quantities for preclinical or early clinical supply.

Process Chemistry Scale-up Patent Synthesis

High-Value Procurement Scenarios for 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine


Lead Optimization of Dual HER2/EGFR Back-Pocket Binders

A medicinal chemistry team is optimizing a lead series targeting the hydrophobic back pocket of HER2/EGFR kinases. The tetrahydrofuran-2-ylmethyl group at the N-5 position of this intermediate is a critical pharmacophoric element, as confirmed by the preclinical candidate TAK-285 and its analogs [1]. Procuring this specific building block ensures that the SAR exploration is focused on the 4-substituent, allowing for rapid library synthesis via SNAr to improve CYP inhibition and metabolic stability profiles without losing the crucial N-5 interaction, which directly mirrors the successful optimization strategy outlined in the Journal of Medicinal Chemistry [1].

Scale-Up of a BTK Inhibitor Preclinical Candidate

A process chemistry group requires multi-gram quantities of a key intermediate for a novel BTK inhibitor that has shown sub-nanomolar potency in preliminary assays. The 4-chloro handle on this compound is the exact point of attachment for the final amine-containing moiety that delivers the potent BTK IC₅₀ of <1.0 nM reported in related patents [2]. Sourcing this precise building block, with its established patent synthesis and commercial high purity (≥98%), directly supports the production of the first 100g batch under GLP conditions, enabling formal toxicology studies without the delay of developing a new synthetic route .

Scaffold-Hopping and Kinase Selectivity Profiling

A research group is performing a scaffold-hopping exercise away from the pyrrolo[2,3-d]pyrimidine core of approved JAK inhibitors to explore the less common pyrrolo[3,2-d]pyrimidine isomer for improved selectivity [3]. This building block provides a direct entry point into this underexplored chemical space. By using this specific compound as the central core, researchers can systematically vary the 4-substituent to probe kinase selectivity, while the unique N-5 tetrahydrofuran-2-ylmethyl group provides a constant, conformationally restrained anchor that favors binding to targets with a specific back-pocket topology, thus generating a focused, patentable selectivity panel.

Development of Microtubule-Targeting Agents

A team investigating pyrrolo[3,2-d]pyrimidines as microtubule targeting agents requires a building block that introduces conformational restriction. This compound, with its sterically demanding tetrahydrofuran-2-ylmethyl group at N-5, is uniquely suited for exploring sterically induced conformational restriction effects, which have been shown to yield low nanomolar inhibitors of cancer cell proliferation [4]. Its procurement allows the team to generate analogs designed to bind the colchicine site, circumventing the need for a lengthy de novo synthesis of the constrained core.

Quote Request

Request a Quote for 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.